

Parconazole: A Technical Guide to Predicted Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Parconazole	
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Disclaimer: Publicly available experimental data on the solubility and stability of **Parconazole** is limited. This guide provides a technical overview based on its predicted physicochemical properties and by drawing parallels with structurally and functionally related azole antifungal agents, namely Posaconazole and Fluconazole. The experimental protocols described herein are generalized methods standardly used for such determinations and should be adapted and validated specifically for **Parconazole**.

Introduction

Parconazole is an imidazole derivative with antifungal activity.[1] Like other azole antifungals, it is believed to act by inhibiting the cytochrome P450-dependent 14-alpha-demethylation of lanosterol, a crucial step in the synthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane. Disruption of its synthesis alters membrane permeability, leading to the loss of essential intracellular components and inhibition of fungal growth.[1][2]

This technical guide summarizes the known physicochemical properties of **Parconazole** and provides a comprehensive overview of the expected solubility and stability characteristics based on data from related compounds. Detailed experimental protocols for determining these properties are also provided for researchers and drug development professionals.

Physicochemical Properties of Parconazole

The fundamental physicochemical properties of **Parconazole** are listed below. These are primarily computed properties obtained from publicly available chemical databases.



Property	Value	Reference
IUPAC Name	1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole	[1]
Molecular Formula	C17H16Cl2N2O3	[1]
Molecular Weight	367.2 g/mol	[1]
XLogP3	3.2	[1]

Predicted Solubility Profile

Direct experimental data on **Parconazole**'s solubility is not readily available. However, based on the characteristics of other azole antifungals, particularly those with low aqueous solubility like Posaconazole, **Parconazole** is anticipated to be a poorly water-soluble compound. The solubility of azole antifungals is often pH-dependent.

Solubility in Aqueous and Organic Solvents (Based on Analogs)

The following tables summarize the solubility data for the related compounds Posaconazole and Fluconazole in various solvents. This information can serve as a guide for selecting appropriate solvent systems for **Parconazole**.

Table 1: Solubility of Posaconazole



Solvent	Solubility	Reference
Aqueous (pH > 4)	< 1 μg/mL	[3]
Aqueous (pH 1)	~790 μg/mL	[3]
0.1 N HCl	0.0053 mg/mL	[4]
DMSO	~0.5 mg/mL	[5]
Dimethyl formamide	~0.5 mg/mL	[5]
Methanol	High (used as a primary solvent in nano-sizing)	[6]

Table 2: Solubility of Fluconazole

Solvent	Solubility	Reference
Ethanol	~20 mg/mL	[7][8]
DMSO	~33 mg/mL	[7][8]
Dimethyl formamide	~16 mg/mL	[7][8]
PBS (pH 7.2)	~0.2 mg/mL	[7][8]

Experimental Protocol: Equilibrium Solubility Determination

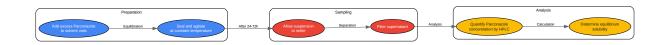
This protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

• Preparation of Saturated Solutions: Add an excess amount of **Parconazole** to a series of vials, each containing a different solvent (e.g., water, phosphate buffers at various pH values, ethanol, methanol, DMSO).



- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.22 μm) to remove undissolved solid.
- Quantification: Analyze the concentration of Parconazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The determined concentration represents the equilibrium solubility of Parconazole in the respective solvent under the specified conditions.



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Caption: Workflow for Equilibrium Solubility Determination.

Predicted Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods. While no specific stability data for **Parconazole** is published, studies on Posaconazole and Fluconazole provide insights into the potential stability characteristics of this class of compounds.

Stability Under Stress Conditions (Based on Analogs)

Forced degradation studies on related azole antifungals have shown susceptibility to certain stress conditions.



Table 3: Forced Degradation of Posaconazole and Fluconazole

Stress Condition	Posaconazole Outcome	Fluconazole Outcome	Reference
Acid Hydrolysis (e.g., 0.1 M HCl)	Stable	Stable	[9][10]
Base Hydrolysis (e.g., 0.1 M NaOH)	Stable	Stable	[9][10]
Oxidation (e.g., 3% H ₂ O ₂)	Degradation observed	Degradation observed	[9][10]
Thermal Degradation (e.g., 60-90°C)	Stable	Stable	[9][11]
Photodegradation (e.g., UV light)	Not specified	Degradation observed	[10]

Experimental Protocol: Forced Degradation Study

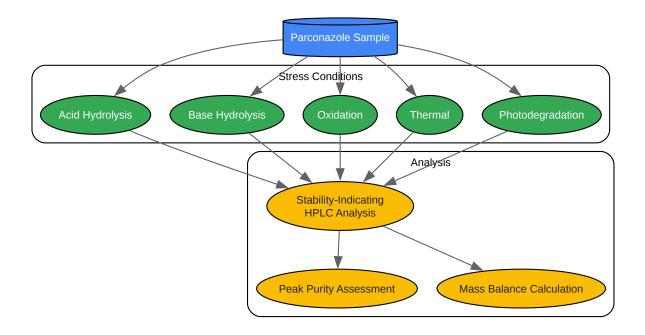
This protocol describes a general procedure for conducting forced degradation studies.

Methodology:

- Sample Preparation: Prepare solutions of Parconazole in appropriate solvents.
- · Application of Stress Conditions:
 - Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature (e.g., 60-80°C) for a defined period.
 - Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M to 1 M NaOH) under similar conditions as acid hydrolysis.
 - Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.



- Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-100°C).
- Photodegradation: Expose a solution of the drug to UV and/or visible light in a photostability chamber.
- Neutralization (for acid and base hydrolysis): After the stress period, neutralize the samples to prevent further degradation.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This
 method should be able to separate the intact drug from any degradation products.
- Peak Purity and Mass Balance: Assess the purity of the main drug peak and calculate the mass balance to account for all degradation products.



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Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method



A crucial component of stability testing is the use of a validated stability-indicating analytical method. An HPLC method is considered stability-indicating when it can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and any other potential impurities.

General HPLC Method Parameters (Based on Analogs)

The following table provides typical HPLC conditions used for the analysis of related azole antifungals, which can serve as a starting point for developing a method for **Parconazole**.

Table 4: Typical HPLC Conditions for Azole Antifungals

Parameter	Posaconazole	Fluconazole	Reference
Column	C8 or C18 (e.g., 250 x 4.6 mm, 5 μm)	C18	[9][11]
Mobile Phase	Methanol:Water (e.g., 75:25, v/v)	Acetonitrile:Phosphate Buffer	[9][11]
Flow Rate	1.0 mL/min	1.0 mL/min	[9][11]
Detection	UV at ~260 nm	UV at ~261 nm	[7][9]
Column Temp.	25°C	Ambient or controlled	[9][11]

Experimental Protocol: HPLC Method Development and Validation

Methodology:

- Method Development:
 - Column and Mobile Phase Selection: Screen different reversed-phase columns (C8, C18) and mobile phase compositions (e.g., methanol/water, acetonitrile/water, with or without buffers) to achieve optimal separation of **Parconazole** from its degradation products (obtained from forced degradation studies).

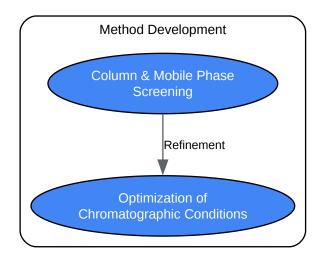
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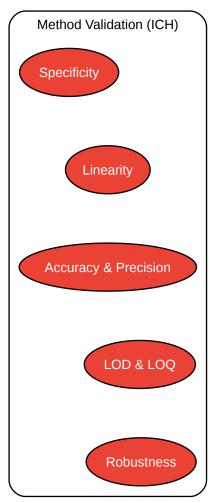




- Optimization: Fine-tune the mobile phase ratio, pH, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.
- Method Validation (according to ICH guidelines):
 - Specificity: Demonstrate that the method can distinguish Parconazole from its degradation products and any matrix components.
 - Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
 - Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
 - Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
 - Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
 - Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.







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Caption: HPLC Method Development and Validation Workflow.



Conclusion

While specific experimental data for **Parconazole** is not widely available, this technical guide provides a framework for understanding its likely solubility and stability characteristics based on its chemical structure and by analogy to other well-characterized azole antifungals. The provided experimental protocols offer a starting point for researchers and drug development professionals to determine these critical properties for **Parconazole**. Any investigation into the properties of **Parconazole** should begin with the validation of these generalized methods for the specific compound.

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References

- 1. Parconazole | C17H16Cl2N2O3 | CID 3047814 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parconazole Hydrochloride | C17H17Cl3N2O3 | CID 3047813 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scielo.br [scielo.br]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. gr.fagron.com [gr.fagron.com]
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